molecular formula C13H15N5O2S2 B2724308 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-sulfonamide CAS No. 2034494-31-8

1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B2724308
CAS No.: 2034494-31-8
M. Wt: 337.42
InChI Key: IKCYDLWDJXODOC-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-sulfonamide (CAS 2034494-31-8) is a chemical compound with the molecular formula C13H15N5O2S2 and a molecular weight of 337.4 g/mol . This synthetic small molecule features a pyrazole-sulfonamide core, a prominent pharmacophore in medicinal chemistry known to be associated with a diverse range of biological activities . Pyrazole-sulfonamide hybrids are an important class of compounds in drug discovery research, reported in scientific literature to exhibit properties such as antiproliferative , antibacterial, antifungal, anticancer, and anti-inflammatory activities . The specific structure of this compound, incorporating both pyrazole and thiophene heterocycles, makes it a valuable scaffold for constructing novel chemical libraries and exploring structure-activity relationships (SAR) in bioactivity screening . It is suitable for use as a key intermediate in organic synthesis and as a lead compound in pharmaceutical research and development. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-17-9-12(7-15-17)22(19,20)16-8-13(11-3-6-21-10-11)18-5-2-4-14-18/h2-7,9-10,13,16H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCYDLWDJXODOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of this compound, incorporating both pyrazole and thiophene moieties, suggests a multifaceted interaction with biological targets.

Structural Characteristics

The compound features a sulfonamide group, which is often associated with various biological activities. The presence of the pyrazole ring and thiophene enhances its potential interactions with biological macromolecules. This structural diversity allows for a range of biological activities.

Feature Description
Molecular Formula C₁₃H₁₅N₃O₂S
Molecular Weight 273.35 g/mol
Key Functional Groups Pyrazole, Thiophene, Sulfonamide

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing a pyrazole core have shown effective inhibition against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.22 to 0.25 μg/mL for active derivatives against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Properties

The pyrazole moiety is recognized for its anticancer potential. Compounds containing this scaffold have been studied for their cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro studies demonstrated that certain pyrazole derivatives exerted cytotoxic effects on cancer cell lines such as HepG2 and A549 .
  • Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle checkpoints.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Pyrazole derivatives are often explored for their ability to inhibit pro-inflammatory cytokines.

  • Cytokine Inhibition : Compounds in this class have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives, including those structurally related to this compound:

  • Study on Antimicrobial Activity : A series of thiazol and thiophene-bearing pyrazole derivatives were synthesized and evaluated for antimicrobial activity, revealing potent effects against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity in vitro against multiple cancer cell lines, indicating their potential as anticancer agents .
  • Inflammatory Response Modulation : Investigations into anti-inflammatory activities showed that specific derivatives could significantly reduce inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H15N5O2S2C_{13}H_{15}N_{5}O_{2}S_{2} and a molecular weight of approximately 317.42 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Multicomponent Reactions

Recent advancements in synthetic methodologies have highlighted the use of multicomponent reactions to create pyrazole derivatives. These methods allow for the efficient assembly of complex structures with high yields and purity. For instance, the synthesis of 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-sulfonamide can be achieved via a one-pot reaction involving thiophenes and hydrazones, showcasing the versatility of pyrazole chemistry in developing novel compounds .

The biological applications of this compound are particularly noteworthy:

Antimicrobial Activity

Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the thiophene moiety enhances this activity, making compounds like this compound promising candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Research has demonstrated that certain substituted pyrazoles possess anti-inflammatory properties that can rival those of established non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structure suggests potential efficacy in reducing inflammation through inhibition of specific pathways involved in inflammatory responses .

Anticancer Potential

Emerging studies indicate that pyrazole-based compounds may also play a role in cancer therapy. Their ability to interact with various biological targets involved in cancer progression makes them suitable for further investigation as anticancer agents. The unique structural features of this compound could enhance its selectivity and efficacy against cancer cells .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains
Anti-inflammatory EffectsComparable efficacy to diclofenac sodium in reducing inflammation
Anticancer PotentialInhibitory effects on cancer cell lines observed

Comparison with Similar Compounds

Structural Analogues

1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide (CAS RN: 1005553-67-2)
  • Key Differences :
    • Replaces the thiophen-3-yl group with a 3-methoxyphenylmethyl substituent.
    • The ethyl group on the pyrazole ring (vs. methyl in the target compound) may alter lipophilicity.
    • Molecular weight: 361.42 g/mol (vs. ~388.45 g/mol for the target compound).
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
  • Key Differences :
    • Contains an acetamide linker (-CO-NH-) instead of a sulfonamide (-SO₂-NH-).
    • Thiophen-2-ylmethyl group (vs. thiophen-3-yl in the target compound).
  • Positional isomerism (2- vs. 3-thiophene) may influence steric interactions in molecular recognition.
1-Methyl-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-1H-pyrazole-4-sulfonamide
  • Key Differences: Replaces the thiophene-containing ethyl chain with a piperidinyl-ethylphenoxy group. Incorporates a bulky isopropylphenoxy substituent.
  • Implications :
    • The piperidine ring introduces basicity, which could enhance protonation-dependent solubility.
    • Increased steric bulk may reduce membrane permeability compared to the target compound.
Table 1: Structural and Physicochemical Properties
Compound Name Molecular Weight (g/mol) Key Substituents Linker Type Aromatic Moieties
Target Compound ~388.45 Methylpyrazole, thiophen-3-yl Sulfonamide Pyrazole, thiophene
1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-... 361.42 Ethylpyrazole, methoxyphenylmethyl Sulfonamide Pyrazole, methoxyphenyl
FL-no: 16.133 ~327.39 (estimated) Methylphenoxy, thiophen-2-ylmethyl Acetamide Pyrazole, thiophene
Piperidinyl derivative ~423.52 (estimated) Isopropylphenoxy, piperidinyl Sulfonamide Pyrazole, phenoxy

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